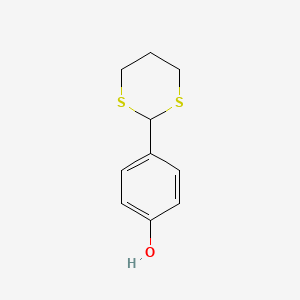

4-(1,3-Dithian-2-yl)phenol

説明

Contextualization of Dithianes and Phenolic Compounds in Organic Synthesis and Advanced Materials

The significance of 4-(1,3-dithian-2-yl)phenol in chemical research is best understood by examining its constituent parts: the dithiane ring and the phenolic group. Each of these functional groups has a rich history and a broad range of applications in modern chemistry.

Dithianes in Organic Synthesis: The Power of Umpolung

1,3-dithianes are sulfur-containing heterocyclic compounds that have become indispensable tools in organic synthesis. organic-chemistry.org Their primary role is to serve as "masked" carbonyl groups, which allows for a reversal of the typical electrophilic reactivity of the carbonyl carbon. rjstonline.com This concept, known as umpolung (a German term for polarity inversion), was pioneered by D. Seebach and E.J. Corey. wikipedia.orgrjstonline.com In a standard carbonyl compound, the carbon atom is electron-deficient and thus reacts with nucleophiles. By converting an aldehyde into a 1,3-dithiane (B146892), the proton on the carbon between the two sulfur atoms becomes acidic and can be removed by a strong base, such as n-butyllithium. quimicaorganica.org This generates a nucleophilic carbanion, effectively inverting the polarity of the original carbonyl carbon. rjstonline.com

This lithiated dithiane can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. quimicaorganica.org Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, yielding ketones or aldehydes that would be difficult to synthesize through conventional methods. quimicaorganica.org This strategy, often referred to as the Corey-Seebach reaction, provides access to a wide range of complex molecules, including α-hydroxy ketones and 1,2-diketones. dnmfaizpur.org The stability and predictable reactivity of dithianes make them a cornerstone of modern retrosynthetic analysis and the total synthesis of natural products. dnmfaizpur.org

Phenolic Compounds in Advanced Materials

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and form the basis of a vast class of synthetic materials. britannica.com Their ability to undergo polymerization and cross-linking reactions has led to the development of some of the most important polymers in industrial history. britannica.com

The most prominent examples are phenol-formaldehyde resins, first commercialized as Bakelite by Leo Baekeland in the early 20th century. britannica.com These thermosetting polymers are known for their excellent heat resistance, dimensional stability, and electrical insulating properties. utoronto.ca Phenolic resins are used in a myriad of applications, including molded products for the automotive and electrical industries, adhesives for wood products, and as binders for composite materials. rsc.org

The utility of phenolic compounds extends beyond traditional plastics. They are crucial monomers in the synthesis of high-performance polymers and are used as precursors for advanced materials. lookchem.com For instance, phenol (B47542) derivatives are employed in the production of epoxy resins and polycarbonates, which are valued for their strength and toughness. Furthermore, the antioxidant properties of the phenolic hydroxyl group are exploited in the development of stabilizers for other polymers. researchgate.net In nanotechnology, phenolic compounds and their derivatives have been used as reducing and capping agents in the synthesis of metal nanoparticles, demonstrating their versatility in controlling the formation of materials at the nanoscale. rsc.org

Historical Perspectives on the Development and Utility of Related Dithiane and Phenol Derivatives

The development of dithiane and phenol chemistry is a story of fundamental discoveries that have had a profound impact on both academic research and industrial applications.

The Rise of Umpolung and Dithiane Chemistry

The concept of umpolung, while now a fundamental principle in organic synthesis, was a revolutionary idea when it was systematically developed in the 1960s and 1970s by chemists like D. Seebach and E.J. Corey. wikipedia.orgnumberanalytics.com Before their work, the options for creating nucleophilic acyl anions—a key synthetic intermediate—were limited and often inefficient. The introduction of 1,3-dithianes as stable and versatile acyl anion equivalents transformed the field of synthetic organic chemistry. dnmfaizpur.org This innovation provided a reliable method for reversing the "normal" polarity of carbonyl groups, opening up new pathways for constructing complex molecular architectures. dnmfaizpur.orgnumberanalytics.com The Corey-Seebach reaction, which utilizes this dithiane-based umpolung strategy, quickly became a textbook example of elegant synthetic design and has been applied in the synthesis of numerous complex natural products. dnmfaizpur.org

The Century of Phenolic Resins

The history of phenolic compounds in materials science is largely synonymous with the history of plastics. The journey began in the late 19th century with early investigations into the reaction between phenol and formaldehyde (B43269) by chemists like Adolf von Baeyer. dnmfaizpur.org However, it was Leo Baekeland's invention of Bakelite, patented in 1909, that marked the birth of the modern plastics industry. wikipedia.org Bakelite was the first truly synthetic thermoset polymer and its commercial success demonstrated the immense potential of phenolic resins. wikipedia.org

Throughout the 20th century, the applications for phenolic resins expanded dramatically. They became essential materials in the burgeoning electrical and automotive industries, used for everything from insulating components to durable mechanical parts. numberanalytics.com The development of phenolic laminates, made by impregnating materials like paper or cotton with phenolic resin, led to the creation of early circuit boards and a variety of industrial and decorative composites. numberanalytics.com Even today, more than a century after their invention, phenolic resins continue to be a vital class of materials, valued for their cost-effectiveness and robust performance in demanding applications. numberanalytics.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1,3-dithian-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKGNLBYVFKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398589 | |

| Record name | 4-(1,3-dithian-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57529-05-2 | |

| Record name | 4-(1,3-dithian-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 1,3 Dithian 2 Yl Phenol

Direct Synthesis Pathways

Direct synthesis typically involves the reaction of a carbonyl compound with a dithiol. The most common and straightforward method for synthesizing 4-(1,3-dithian-2-yl)phenol is the thioacetalization of 4-hydroxybenzaldehyde (B117250) with 1,3-propanedithiol (B87085). organic-chemistry.orgprepchem.com This reaction is generally catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

The primary precursors for the direct synthesis are 4-hydroxybenzaldehyde and 1,3-propanedithiol. The core of this reaction is the nucleophilic attack of the sulfur atoms from 1,3-propanedithiol on the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. quimicaorganica.org The presence of the hydroxyl group on the aromatic ring activates the ring but does not typically interfere with the thioacetalization process under most acidic conditions, thus often negating the need for a protecting group.

The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent cyclization with the second thiol group to form the stable six-membered 1,3-dithiane (B146892) ring. quimicaorganica.org A variety of acid catalysts can be employed to facilitate this transformation, including hydrogen chloride, yttrium triflate, and tungstophosphoric acid. organic-chemistry.orgprepchem.com

The efficiency and yield of the direct synthesis of this compound are highly dependent on the chosen reaction conditions, including the catalyst, solvent, temperature, and reaction time. Research has explored various protocols to maximize the output and purity of the final product.

One established method involves bubbling hydrogen chloride gas through a chloroform (B151607) solution of 4-hydroxybenzaldehyde and 1,3-propanedithiol. prepchem.com The reaction is initiated at a low temperature and then brought to reflux for several hours, resulting in an exceptionally high yield of 99% after recrystallization. prepchem.com

More recent optimizations have focused on milder and more environmentally friendly conditions. A notable example utilizes a micellar medium in water, with ammonium (B1175870) iodide and dihydrogen peroxide as the catalytic system. This approach proceeds rapidly at room temperature and also achieves a near-quantitative yield of 98%. lookchem.com

Below is an interactive data table summarizing different optimized conditions for the direct synthesis of this compound.

| Precursor 1 | Precursor 2 | Catalyst / Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-Hydroxybenzaldehyde | 1,3-Propanedithiol | HCl gas | Chloroform | 0°C to reflux | 10 hours | 99% | prepchem.com |

| 4-Hydroxybenzaldehyde | 1,3-Propanedithiol | Ammonium iodide, Dihydrogen peroxide, Sodium dodecyl sulfate (B86663) | Water | 20°C | 10 min | 98% | lookchem.com |

Multi-Step Synthetic Routes

Multi-step syntheses offer alternative and sometimes more strategic pathways, allowing for the construction of the target molecule when direct synthesis is not feasible or when building more complex structures. These routes can involve forming the dithiane moiety on a modified phenol (B47542) or introducing the phenolic group after the dithiane ring is already in place.

One effective multi-step strategy involves the direct introduction of a dithianyl group onto a phenolic compound through electrophilic aromatic substitution. This can be accomplished by reacting various phenols with 2-chloro-1,3-dithiane (B1253039), which acts as an electrophile carrying a protected formyl group. mdpi.com This method allows for the synthesis of a range of 2-(1,3-dithianyl)phenols by varying the substitution pattern on the starting phenol. mdpi.com The reaction yields are typically moderate, ranging from 20-40%, and require chromatographic purification. mdpi.com

The following table details the synthesis of various substituted 2-(1,3-dithianyl)phenols using this method.

| Phenol Precursor | Product | Yield | Reference |

| Phenol | 2-(1,3-Dithian-2-yl)phenol | 40% | mdpi.com |

| p-Cresol (B1678582) | 2-(1,3-Dithian-2-yl)-4-methylphenol | 35% | mdpi.com |

| m-Cresol | 2-(1,3-Dithian-2-yl)-5-methylphenol | 30% | mdpi.com |

| o-Cresol | 2-(1,3-Dithian-2-yl)-6-methylphenol | 20% | mdpi.com |

Another powerful, though less direct, strategy involves the use of 2-lithio-1,3-dithiane derivatives as nucleophiles. researchgate.netuwindsor.canih.gov These acyl anion equivalents can react with a wide range of electrophiles, enabling the formation of carbon-carbon bonds. researchgate.netscribd.com A hypothetical route could involve the reaction of a lithiated dithiane with a protected 4-halophenol to construct the desired carbon framework.

In some synthetic strategies, the this compound molecule itself serves as a functionalized building block for larger, more complex structures. In these cases, the dithiane-protected formyl group and the nucleophilic phenolic oxygen are used in subsequent reactions.

For instance, 2-(p-hydroxyphenyl)-1,3-dithiane (a synonym for the target compound) has been used to synthesize hexasubstituted cyclotriphosphazenes. mdpi.com In this process, the potassium salt of this compound reacts with hexachlorocyclotriphosphazene, where the phenolic component acts as a nucleophile to displace the chlorine atoms on the phosphazene ring. mdpi.com This reaction, conducted in a DMF-acetonitrile solvent mixture, yields the complex product in 85% yield, demonstrating the utility of the pre-formed this compound as a strategic intermediate. mdpi.com

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly methods. The synthesis of this compound and related dithianes has benefited from this focus, with several "green" protocols being developed.

Key principles of green chemistry applied to this synthesis include:

Use of Water as a Solvent: Moving away from hazardous organic solvents like chloroform is a primary goal. The use of water, often with a surfactant like sodium dodecyl sulfate (SDS) to create a micellar system, has proven highly effective for thioacetalization, as seen in the high-yield synthesis of this compound. organic-chemistry.orglookchem.com

Solvent-Free Conditions: Eliminating the solvent entirely reduces waste and simplifies purification. Thioacetalization reactions have been successfully performed under solvent-free conditions, for example, by grinding the reactants with a solid-supported catalyst like perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) or tungstate (B81510) sulfuric acid (TSA) at room temperature. organic-chemistry.orgresearchgate.net

Use of Reusable Catalysts: Catalysts that can be easily recovered and reused for multiple reaction cycles improve the economic and environmental profile of a synthesis. researchgate.net Examples include tungstate sulfuric acid and silica gel-adsorbed perchloric acid, which can be filtered off after the reaction and reactivated for subsequent use. organic-chemistry.orgresearchgate.net

The table below highlights some green synthetic approaches applicable to the formation of the 1,3-dithiane moiety.

| Green Strategy | Catalyst / Conditions | Advantages | Reference |

| Aqueous Micellar Catalysis | SDS in water | Avoids organic solvents, mild conditions, high yield. | organic-chemistry.orglookchem.com |

| Solvent-Free (Grinding) | Tungstate Sulfuric Acid (TSA) | No solvent, room temperature, reusable catalyst. | researchgate.net |

| Solvent-Free (Solid Support) | Perchloric acid on silica gel | No solvent, room temperature, reusable catalyst. | organic-chemistry.org |

| Solvent-Free (Heating) | Tungstophosphoric acid | No solvent, high efficiency. | organic-chemistry.org |

These approaches significantly reduce the environmental impact of synthesizing this compound by minimizing waste, avoiding hazardous materials, and lowering energy consumption.

Application of Environmentally Benign Solvents and Reaction Media

A significant advancement in the synthesis of 1,3-dithianes, including this compound, is the move away from conventional volatile organic solvents towards more environmentally benign alternatives. The most prominent of these approaches is the implementation of solvent-free reaction conditions. These methods not only reduce pollution and operational hazards but also often lead to simpler work-up procedures and cost savings, which are crucial for industrial applications. researchgate.net

Several catalytic systems have been developed that facilitate thioacetalization efficiently in the absence of a solvent. For instance, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has proven to be a highly effective and reusable catalyst for this transformation at room temperature. organic-chemistry.org This solid-supported catalyst simplifies the purification process, as it can be easily removed by filtration. organic-chemistry.org Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) and tungstate sulfuric acid (TSA) have been successfully employed for the thioacetalization of aldehydes under solvent-free conditions, providing excellent yields. researchgate.netorganic-chemistry.org The use of TSA is particularly noteworthy as it is presented as a novel, efficient, and environmentally friendly procedure for creating 1,3-dithianes. researchgate.net

These solvent-free methods demonstrate high efficiency for a range of aldehydes, and the principles are directly applicable to the synthesis of this compound from 4-hydroxybenzaldehyde. The table below summarizes key findings for these environmentally friendly approaches.

Table 1: Solvent-Free Synthesis Methods for 1,3-Dithianes This table is representative of methods applicable to the synthesis of this compound.

| Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Perchloric acid on silica gel (HClO₄-SiO₂) | Room temperature, solvent-free | Excellent | organic-chemistry.org |

| Tungstate Sulfuric Acid (TSA) | Solvent-free | Excellent | researchgate.net |

Development of Catalytic Systems for Enhanced Atom Economy

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, this is primarily achieved through the use of highly efficient and recyclable catalysts that operate in catalytic quantities, thus minimizing waste.

A variety of Brønsted and Lewis acid catalysts have been investigated to improve the efficiency and selectivity of dithiane formation. organic-chemistry.org Yttrium triflate and praseodymium triflate, for example, are efficient and recyclable catalysts that can be used in small amounts for the chemoselective thioacetalization of aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) is another powerful catalyst that converts various carbonyl compounds into their corresponding thioacetals in high yields under mild conditions. organic-chemistry.org

These catalytic systems offer high yields and short reaction times, contributing to a more atom-economical and efficient synthesis of this compound.

Table 2: Catalytic Systems for Efficient 1,3-Dithiane Synthesis This table highlights catalysts that enhance atom economy in reactions applicable to the synthesis of this compound.

| Catalyst | Key Features | Typical Yield | Reference |

|---|---|---|---|

| Tungstate Sulfuric Acid (TSA) | Recyclable, solvent-free conditions | Excellent | researchgate.net |

| Yttrium Triflate | Catalytic amount, chemoselective | High | organic-chemistry.org |

| Praseodymium Triflate | Recyclable, chemoselective | Very good | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Mild conditions, high yields | High | organic-chemistry.org |

| Iodine | Mild conditions, catalytic amount | High | organic-chemistry.org |

Derivatization and Functionalization Strategies of 4 1,3 Dithian 2 Yl Phenol

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(1,3-dithian-2-yl)phenol is a prime site for a range of chemical modifications, including etherification, esterification, and electrophilic aromatic substitution on the activated phenol (B47542) ring.

Etherification and Esterification Reactions

The synthesis of ethers and esters from this compound proceeds through well-established protocols for phenolic compounds. These reactions are crucial for protecting the hydroxyl group or for introducing new functionalities.

Etherification is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction | Reagents and Conditions | Product |

| Methylation | CH₃I, K₂CO₃, Acetone, Reflux | 4-(1,3-Dithian-2-yl)-1-methoxybenzene |

| Benzylation | Benzyl bromide, NaH, THF, RT | 1-(Benzyloxy)-4-(1,3-dithian-2-yl)benzene |

| Allylation | Allyl bromide, K₂CO₃, DMF, RT | 1-(Allyloxy)-4-(1,3-dithian-2-yl)benzene |

Esterification of the phenolic hydroxyl group can be accomplished through several methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common approach. Alternatively, catalyzed esterification with a carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, is effective, particularly for sterically hindered substrates. orgsyn.orgorganic-chemistry.org The Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is also a viable, though potentially reversible, method. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Acetylation | Acetic anhydride, Pyridine, RT | 4-(1,3-Dithian-2-yl)phenyl acetate (B1210297) |

| Benzoylation | Benzoyl chloride, Triethylamine, CH₂Cl₂, RT | 4-(1,3-Dithian-2-yl)phenyl benzoate |

| Steglich Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂, RT | Corresponding ester |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.org In this compound, the para position is blocked by the dithiane group, thus directing electrophilic attack primarily to the ortho positions (C2 and C6). The presence of the electron-rich phenol ring often allows these reactions to proceed under milder conditions than those required for benzene (B151609). google.com

Halogenation: Phenols are readily halogenated, often without the need for a Lewis acid catalyst. For instance, reaction with bromine in a non-polar solvent can lead to monobromination at the ortho position. byjus.com

Nitration: Nitration of phenols can be achieved using dilute nitric acid at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.comgoogle.com For this compound, the expected product would be 2-nitro-4-(1,3-dithian-2-yl)phenol. The use of concentrated nitric acid can lead to polysubstitution and oxidation. byjus.com

Friedel-Crafts Reactions: The high reactivity of the phenol ring can lead to facile Friedel-Crafts alkylation and acylation. For example, Friedel-Crafts alkylation of p-cresol (B1678582) with an electrophile results in substitution at both ortho positions. libretexts.org A similar outcome would be anticipated for this compound.

Reactions Involving the 1,3-Dithiane (B146892) Moiety

The 1,3-dithiane group is a versatile functional group, primarily used as a masked carbonyl. Its reactivity is centered around deprotection to reveal the aldehyde, and various transformations involving the sulfur atoms.

Deprotection Strategies for the Dithiane Acyl Anion Equivalent

The deprotection of the 1,3-dithiane to regenerate the corresponding aldehyde (in this case, 4-hydroxybenzaldehyde) is a key transformation. google.com This is typically achieved under oxidative or hydrolytic conditions. The choice of reagent is critical to avoid unwanted side reactions on the phenol ring.

A variety of reagents can effect this transformation, including mercury(II) salts (e.g., HgCl₂/HgO), which are effective but toxic. Milder, more environmentally friendly methods have been developed. Oxidative methods using reagents such as N-bromosuccinimide (NBS), or a system of iodine and aqueous hydrogen peroxide, are often successful. organic-chemistry.orglibretexts.org The latter has been shown to be tolerant of phenol and amino protecting groups. organic-chemistry.org

| Deprotection Method | Reagents and Conditions | Product |

| Mercuric Salt Promoted | HgCl₂, HgO, aq. CH₃CN, Reflux | 4-Hydroxybenzaldehyde (B117250) |

| Oxidative Cleavage | N-Bromosuccinimide (NBS), aq. Acetone, RT | 4-Hydroxybenzaldehyde |

| Mild Oxidative Hydrolysis | I₂ (cat.), H₂O₂, H₂O, SDS | 4-Hydroxybenzaldehyde. organic-chemistry.org |

| Solid Phase Oxidation | Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], solvent-free, RT | 4-Hydroxybenzaldehyde. arkat-usa.org |

Oxidation, Desulfurization, and Ring-Opening Pathways of the Dithiane

Beyond deprotection, the dithiane ring itself can undergo several other useful transformations.

Oxidation: The sulfur atoms of the 1,3-dithiane can be oxidized to sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidant and reaction conditions. For instance, asymmetric oxidation can lead to chiral sulfoxides. nih.gov

Desulfurization: The dithiane group can be removed entirely through reductive desulfurization to yield a methylene (B1212753) group. Raney nickel is the classic reagent for this transformation, although other methods exist. This reaction would convert this compound to p-cresol.

Ring-Opening: Under certain conditions, the 1,3-dithiane ring can undergo ring-opening reactions, although this is less common than deprotection or desulfurization. Ring-opening of related 1,3-dithiol-2-one (B14740766) systems has been reported to be a reversible process. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be functionalized using these methods, either by modifying the phenolic hydroxyl group to a reactive species or by using a halogenated derivative.

Suzuki-Miyaura Coupling: To participate in a Suzuki-Miyaura coupling, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). mdpi.com The resulting aryl triflate can then be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org This provides a route to biaryl compounds or to introduce alkyl or vinyl groups at the C4 position of the phenol ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org A bromo- or chloro-substituted derivative of this compound would be a suitable substrate for this reaction, coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. rug.nl This reaction is a powerful method for the synthesis of arylamines.

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction typically requires an aryl halide or triflate as a coupling partner for a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org By converting the phenolic hydroxyl group of this compound to a triflate, it can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | 4-(1,3-Dithian-2-yl)phenyl triflate | Aryl/vinyl boronic acid | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | 2-Bromo-4-(1,3-dithian-2-yl)phenol | Primary/secondary amine | Pd catalyst, Ligand, Base | C-N |

| Sonogashira | 4-(1,3-Dithian-2-yl)phenyl triflate | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

Mechanistic Elucidation and Kinetic Studies of 4 1,3 Dithian 2 Yl Phenol Transformations

Investigation of Reaction Mechanisms in Synthetic Pathways

The primary synthetic route to 4-(1,3-dithian-2-yl)phenol involves the electrophilic aromatic substitution (EAS) of phenol (B47542) with a suitable electrophile derived from 1,3-dithiane (B146892). A common method employs 2-chloro-1,3-dithiane (B1253039) as the electrophilic precursor. The hydroxyl group of phenol is a strong activating group and an ortho, para-director, meaning it increases the rate of electrophilic attack on the aromatic ring and directs the incoming electrophile to the positions ortho and para to itself. ucalgary.camdpi.combyjus.com Due to steric hindrance from the hydroxyl group, the para-substituted product, this compound, is often the major isomer formed. refinerlink.com

The generally accepted mechanism for this electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway: uomustansiriyah.edu.iq

Formation of the Electrophile: In the presence of a Lewis acid or under appropriate conditions, 2-chloro-1,3-dithiane can generate a dithianyl cation or a polarized complex that acts as the electrophile.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the phenol ring attacks the electrophilic dithiane species. This attack is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. uomustansiriyah.edu.iq The attack at the para position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a sigma complex. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the site of attack, and importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. youtube.com

Deprotonation and Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the dithianyl group. This is typically a fast step and results in the restoration of the aromatic π-system, yielding the final product, this compound. uomustansiriyah.edu.iq

Subsequent transformations of this compound often involve the deprotection of the dithiane group to unmask the formyl group, yielding 4-hydroxybenzaldehyde (B117250). A variety of reagents can be used for this purpose, and the mechanisms can vary. For instance, oxidative cleavage methods often proceed through different intermediates than those involving mercury(II) salts.

One studied mechanism for the deprotection of 2-aryl-1,3-dithianes is photodeprotection. This process involves a single-electron transfer from the dithiane to a triplet sensitizer, forming a dithiane radical cation. researchgate.netacs.org This radical cation can then undergo C-S bond cleavage to form a distonic radical cation. Subsequent reaction with species like superoxide (B77818) anion is proposed to lead to the formation of the corresponding carbonyl compound. acs.org The presence of the phenol group, particularly in its phenoxide form, could influence the initial electron transfer step.

Kinetic Analysis of Key Elementary Steps

While specific kinetic data for the transformations of this compound are not extensively documented in the literature, the kinetics can be inferred from studies of analogous reactions.

Rate = k [Phenol] [Electrophile]

The rate constant, k, is influenced by several factors:

Nature of the Electrophile: A more reactive dithianyl electrophile will lead to a faster reaction.

Solvent: The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, following the Arrhenius equation.

It has been observed in the synthesis of various 2-(1,3-dithianyl)phenols that the reaction time is dependent on the other substituents present on the phenol ring. For instance, electron-donating groups would be expected to increase the rate of reaction, while electron-withdrawing groups would decrease it. mdpi.com This is consistent with the principles of electrophilic aromatic substitution, where electron-donating groups stabilize the positively charged sigma complex. libretexts.org

A hypothetical kinetic dataset for the formation of substituted 2-(1,3-dithian-2-yl)phenols at a constant temperature is presented below to illustrate these electronic effects.

| Substituent on Phenol Ring | Position | Relative Rate Constant (k_rel) |

| -OH | para | (Reference for other substituents) |

| -OCH₃ | para | > 1 |

| -CH₃ | para | > 1 |

| -H | (Phenol) | 1 |

| -Cl | para | < 1 |

| -NO₂ | para | << 1 |

In the deprotection of 1,3-dithianes, the kinetics are highly dependent on the chosen method. For example, in the photodeprotection of 2-aryl-1,3-dithianes, laser flash photolysis studies have shown that the cleavage is a first-order process. It was also noted that electron-donating substituents on the aryl ring and increasing solvent polarity decrease the rate of cleavage of the radical cation. researchgate.net

A kinetic isotope effect (KIE) can provide insight into the rate-determining step. In many electrophilic aromatic substitutions, the C-H bond breaking step is fast, and thus a negligible KIE is observed (kH/kD ≈ 1). stackexchange.com However, for some reactions of phenols, such as iodination, a significant KIE has been reported, suggesting that deprotonation of the sigma complex can be the rate-determining step under certain conditions. acs.org A study of the KIE for the dithianylation of phenol could definitively establish whether the initial attack or the subsequent deprotonation is rate-limiting.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, their structures and energies can be inferred from kinetic data and computational studies.

In the synthesis of this compound, the key intermediate is the sigma complex (arenium ion) . This species is a cyclohexadienyl cation with an sp³-hybridized carbon atom where the dithianyl group is attached. The positive charge is delocalized over the remaining sp²-hybridized carbons of the ring and the hydroxyl group's oxygen atom. youtube.com While generally too reactive to be isolated, the structure of the sigma complex is supported by a vast body of evidence from studies of electrophilic aromatic substitution reactions. Computational chemistry, specifically density functional theory (DFT), can be employed to model the structure and energy of this intermediate.

The transition state for the formation of the sigma complex would resemble the structure of the sigma complex itself, in accordance with the Hammond postulate, as this is the high-energy intermediate in the reaction pathway. Computational studies on related electrophilic aromatic substitution reactions have been used to calculate the geometries and energies of such transition states. These calculations can help to rationalize the observed regioselectivity (ortho vs. para).

For deprotection reactions, the intermediates vary with the mechanism. In the case of photolytic cleavage of 2-aryl-1,3-dithianes, the dithiane radical cation and a subsequent distonic radical cation (where the charge and radical are separated) have been proposed as key intermediates based on laser flash photolysis experiments. researchgate.netacs.org

A summary of the key transient species in the synthesis of this compound is provided in the table below, with energies that are hypothetical but representative of an electrophilic aromatic substitution profile.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Phenol + Dithianyl Electrophile | 0 |

| Transition State 1 | Formation of the sigma complex | +80 |

| Sigma Complex | Arenium ion intermediate | +60 |

| Transition State 2 | Deprotonation of the sigma complex | +65 |

| Products | This compound + H⁺ | -20 |

Further spectroscopic studies, such as in-situ NMR or stopped-flow techniques, combined with computational modeling, would be invaluable for the direct detection and characterization of these transient species in the transformations of this compound, providing a more complete picture of its chemical reactivity.

Computational and Theoretical Investigations of 4 1,3 Dithian 2 Yl Phenol

Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net The B3LYP functional, a hybrid functional, is commonly employed for such calculations as it provides a good balance between accuracy and computational cost for organic molecules. explorationpub.comnih.gov

The molecular geometry of 4-(1,3-dithian-2-yl)phenol can be optimized using DFT methods, such as with the B3LYP functional and a 6-31G(d) or higher basis set, to determine the most stable arrangement of its atoms. explorationpub.com The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. This provides key geometrical parameters like bond lengths, bond angles, and dihedral angles.

For a related compound, 2- mdpi.comdithian-2-yl-6-(7aH-indol-2-yl)-phenol (DIP), DFT calculations have been performed to optimize its geometry in both the ground state (S0) and the first excited state (S1). iphy.ac.cn These calculations reveal changes in bond lengths and angles upon photo-excitation. For instance, the O–H bond length in the phenol (B47542) group and the hydrogen bond distance (H···N) were found to change significantly in the excited state, indicating a strengthening of the intramolecular hydrogen bond. iphy.ac.cn A similar approach for this compound would likely show the dithiane ring adopting a chair conformation, which is common for such six-membered rings, and specific orientations of the phenol group relative to the dithiane moiety.

The electronic structure can be further elucidated by analyzing the distribution of electron density. Molecular Electrostatic Potential (MEP) maps, for example, can be generated from DFT calculations to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the sulfur atoms of the dithiane ring, indicating these as sites prone to electrophilic attack. The phenolic proton would exhibit a positive potential, highlighting its acidic nature.

Table 1: Representative Calculated Geometrical Parameters for a Phenol Derivative from DFT Studies

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (phenol) | 1.365 | C-C-O (phenol) | 119.5 |

| O-H (phenol) | 0.965 | C-O-H (phenol) | 109.0 |

| C-S (dithiane) | 1.815 | S-C-S (dithiane) | 112.0 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 119.0 - 121.0 |

| C-H (aromatic) | 1.085 | H-C-C (aromatic) | 119.5 - 120.5 |

| Phenol-Dithiane Torsion | ~45 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar phenolic and dithiane-containing compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound can be explored using computational methods like molecular mechanics (MM) or DFT. researchgate.netkagawa-u.ac.jp A common approach involves a systematic search of the potential energy surface (PES) by rotating key dihedral angles, such as the one connecting the phenyl ring to the dithiane ring. For each starting conformation, a geometry optimization is performed to find the nearest local energy minimum.

For the 1,3-dithiane (B146892) ring itself, the chair conformation is generally the most stable. However, twist-boat conformations can also exist and may be populated at room temperature. The energy difference between these conformations, and the energy barriers for their interconversion, can be calculated. In a study of a des-A-ring analog of 18-deoxy-aplog-1, which contains a dithiane ring, both molecular mechanics (MMFF94s force field) and DFT (ωB97X-D/6-31G*) were used to identify stable conformers. kagawa-u.ac.jp The energy difference between the two lowest energy conformers was found to be 2.80 kcal/mol, indicating that one conformer is predominantly populated. kagawa-u.ac.jp

The potential energy surface (PES) for a specific process, such as proton transfer, can also be mapped. For the related DIP molecule, the PES for excited-state intramolecular proton transfer (ESIPT) was constructed by systematically varying the O-H bond distance. iphy.ac.cn This revealed a relatively small energy barrier in the excited state, suggesting that the process is very rapid. iphy.ac.cn A similar analysis for this compound could explore the rotation of the phenol group or the puckering of the dithiane ring.

Table 2: Illustrative Relative Energies of Conformers of a Substituted Dithiane

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (°) |

| Chair (Equatorial) | 0.00 | >99 | ~180 |

| Chair (Axial) | ~2.5 | <1 | ~60 |

| Twist-Boat | ~5.0 | <<1 | Variable |

Note: This table provides hypothetical data for illustrative purposes, based on general principles of conformational analysis of substituted cyclohexanes and dithianes. Specific values for this compound would require dedicated computational studies.

Application of Molecular Orbital Theory to Predict Reactivity and Selectivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their electrons in molecular orbitals. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting chemical reactivity. acs.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. acs.org These parameters can be readily calculated using DFT methods.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom. The LUMO is likely to be distributed over the aromatic ring and potentially the dithiane moiety. In a study of peptoids containing a 1,4-dithiane (B1222100) ring, the HOMO-LUMO energy gaps were calculated to be in the range of 5.08 to 6.09 eV, indicating good stability. mdpi.com

Analysis of the FMOs can also predict the regioselectivity of chemical reactions. For instance, in an electrophilic aromatic substitution, the electrophile will preferentially attack the carbon atoms where the HOMO has the largest coefficients. Conversely, a nucleophile will tend to attack the atoms where the LUMO has the largest coefficients.

Furthermore, global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of reactivity. acs.org

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 |

| Ionization Potential (I) | -E(HOMO) | 5.8 |

| Electron Affinity (A) | -E(LUMO) | 0.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.87 |

Note: The values in this table are for illustrative purposes and are typical for phenolic compounds. Actual values for this compound would require specific DFT calculations.

Quantum Chemical Calculations for the Interpretation of Spectroscopic Data

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By simulating these spectra, one can assign experimental signals to specific atoms or vibrational modes and gain a more detailed understanding of the molecular structure.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.govresearchgate.net Comparing the calculated chemical shifts with experimental values can help to confirm the structure of a molecule or to distinguish between different isomers or conformers. For this compound, experimental ¹H and ¹³C NMR data are available. mdpi.com A computational study would involve optimizing the geometry of the molecule and then performing GIAO-DFT calculations to predict the chemical shifts for each proton and carbon atom.

Infrared Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities. iphy.ac.cn These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment. By comparing the calculated and experimental IR spectra, each absorption band can be assigned to a specific molecular vibration, such as O-H stretching, C-H bending, or ring deformations. For instance, a study on 2- mdpi.comdithian-2-yl-6-(7aH-indol-2-yl)-phenol calculated the IR spectrum and observed a significant red-shift in the O-H stretching frequency upon photo-excitation, confirming the strengthening of the hydrogen bond. iphy.ac.cn Experimental IR data for this compound shows a characteristic O-H stretch around 3369 cm⁻¹. psu.edu

Table 4: Comparison of Experimental and Illustrative Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Illustrative Calculated Value | Assignment |

| ¹³C NMR (ppm) | 155.4, 132.7, 128.6, 115.4, 50.3, 31.6, 24.5 mdpi.com | 156.0, 133.0, 129.0, 116.0, 51.0, 32.0, 25.0 | C-OH, C-dithiane, Aromatic CH, Dithiane CH, Dithiane CH₂, Dithiane CH₂ |

| ¹H NMR (ppm) | 6.76-7.36 (q, 4H, Ar-H), 5.18 (s, 1H, S-CH-S), 2.86-3.2 (m, 4H, -S-CH₂-), 1.8-2.1 (m, 2H, -CH₂-) mdpi.com | 6.8-7.4, 5.2, 2.9-3.3, 1.9-2.2 | Aromatic, Methine, Dithiane, Dithiane |

| IR (cm⁻¹) | 3369 (O-H stretch) psu.edu | 3400 (scaled) | Phenolic O-H stretch |

| 2887 (C-H stretch) psu.edu | 2900 (scaled) | Aliphatic C-H stretch | |

| 1597, 1511 (C=C stretch) psu.edu | 1600, 1510 (scaled) | Aromatic ring stretch | |

| 1242 (C-O stretch) psu.edu | 1250 (scaled) | Phenolic C-O stretch |

Note: The calculated values are illustrative and represent typical results from DFT calculations for similar molecules. The experimental data is sourced from the cited literature.

Advanced Spectroscopic and Crystallographic Characterization of 4 1,3 Dithian 2 Yl Phenol and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 4-(1,3-dithian-2-yl)phenol and its derivatives in solution. Both ¹H and ¹³C NMR are instrumental in confirming the presence of the key structural motifs: the 1,3-dithiane (B146892) ring and the substituted phenol (B47542) group.

In the ¹H NMR spectrum of 2-(1,3-dithian-2-yl)phenol, the protons of the dithiane ring typically appear as multiplets in the range of δ 1.87–3.07 ppm. mdpi.com The phenolic proton gives rise to a singlet, and the aromatic protons exhibit characteristic splitting patterns depending on their substitution. For instance, in 2-(1,3-dithian-2-yl)phenol, the aromatic protons show signals at δ 6.88 (dq, J = 7.4, 2.0 Hz, 2H), 7.21 (td, J = 7.7, 1.6 Hz, 1H), and 7.29 (dd, J = 7.9, 1.6 Hz, 1H). mdpi.com

¹³C NMR spectroscopy further corroborates the structure, with the dithiane carbons resonating at approximately δ 24.8, 31.6, and 47.4 ppm for 2-(1,3-dithian-2-yl)phenol. mdpi.com The phenolic carbons exhibit signals in the aromatic region (δ 117.3–154.5 ppm). mdpi.com The chemical shifts of the aromatic carbons are sensitive to the position of the dithiane substituent on the phenol ring. psu.edu

For derivatives, such as 2-phenyl-1,3-dithiane (B1581651), the ¹H NMR shows the methine proton of the dithiane ring as a singlet at δ 5.17 ppm, while the methylene (B1212753) protons appear as multiplets between δ 1.85 and 3.14 ppm. rsc.org The corresponding ¹³C NMR spectrum displays the dithiane carbons at δ 25.0, 32.1, and 51.4 ppm. rsc.org

Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as the conformational changes of the dithiane ring, for example, ring puckering. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which are crucial for resolving stereochemical ambiguities. In cases where unexpected NOE correlations arise, it may indicate dynamic conformational equilibria.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Compound | Solvent | ¹H NMR | ¹³C NMR |

| 2-(1,3-dithian-2-yl)phenol mdpi.com | CDCl₃ | 7.29 (dd, J=7.9, 1.6 Hz, 1H), 7.21 (td, J=7.7, 1.6 Hz, 1H), 6.88 (dq, J=7.4, 2.0 Hz, 2H), 6.33 (s, 1H), 5.40 (s, 1H), 3.07 (td, J=13.6, 3.0 Hz, 2H), 2.91 (dt, J=14.2, 3.6 Hz, 2H), 2.26–2.13 (m, 1H), 2.00–1.87 (m, 1H) | 154.5, 130.1, 129.1, 123.5, 120.8, 117.3, 47.4, 31.6, 24.8 |

| 2-phenyl-1,3-dithiane rsc.org | CDCl₃ | 7.50–7.43 (m, 2H), 7.38–7.27 (m, 3H), 5.17 (s, 1H), 3.14–3.00 (m, 2H), 2.97–2.85 (m, 2H), 2.24–2.11 (m, 1H), 2.01–1.85 (m, 1H) | 139.0, 128.7, 128.4, 127.7, 51.4, 32.1, 25.0 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound and its derivatives. pnnl.gov Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation, allowing for the precise measurement of the molecular weight. For instance, the [M+H]⁺ ion for 2-(1,3-dithian-2-yl)phenol has a calculated m/z that can be verified with high accuracy by HRMS. mdpi.com

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In the mass spectrum of phenol, the molecular ion peak [M]⁺ at m/z 94 is typically the base peak. docbrown.info Common fragmentation pathways involve the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 93, and the loss of carbon monoxide to produce ions at m/z 66 and 65. docbrown.info

For dithiane-containing compounds, fragmentation often involves the dithiane ring. The mass spectrum of 2-phenyl-1,3-dithiane shows a molecular ion at m/z 196, with other significant fragments at m/z 153, 135, 121, 105, and 91. rsc.org The fragmentation of this compound would be expected to show characteristic losses from both the phenol and dithiane moieties. Analysis of the fragmentation of trimethylsilyl (B98337) (TMS) derivatives can also provide diagnostic ions for structure elucidation. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a Derivative

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

| 2-(1,3-dithian-2-yl)phenol mdpi.com | ESI | 213.0408 | 213.0383 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

The solid-state conformation of the dithiane ring, typically a chair conformation, can be unequivocally established. Furthermore, X-ray crystallography can elucidate the details of hydrogen bonding networks involving the phenolic hydroxyl group and any other acceptor groups in the crystal lattice. This information is crucial for understanding the supramolecular chemistry of these compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the characterization of chemical bonds. elsevier.comwiley.com For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the hydroxyl (O-H), aromatic (C-H and C=C), and dithiane (C-S) groups. rsc.org

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3100–3750 cm⁻¹. mdpi.com The exact position and shape of this band are sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1475–1600 cm⁻¹ region. mdpi.com The C-S stretching vibrations of the dithiane ring are expected in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com While IR bands are strong for polar bonds, Raman bands are often more intense for non-polar, symmetric vibrations. spectroscopyonline.com Therefore, the C-S and S-S vibrations of the dithiane ring may be more prominent in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound rsc.org

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3369 |

| Aromatic C-H | Stretching | 2887 |

| Aromatic C=C | Stretching | 1597, 1511 |

| C-O | Stretching | 1242 |

| C-S | Stretching | 850, 763, 526 |

Electronic Spectroscopy (UV-Visible) for Understanding Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation. slideshare.netmsu.edu The absorption of UV or visible light promotes electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). libretexts.org

Phenol itself exhibits absorption maxima around 210 nm and 270 nm in non-polar solvents, which are attributed to π → π* transitions of the benzene (B151609) ring. The presence of the dithiane substituent at the para position in this compound can influence the position and intensity of these absorption bands. The sulfur atoms of the dithiane ring have non-bonding electrons (n electrons) which could potentially participate in n → π* transitions.

The electronic spectrum is also sensitive to the solvent polarity and pH. researchgate.net In basic solutions, the deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a bathochromic (red) shift of the absorption maxima due to increased electron delocalization.

Applications of 4 1,3 Dithian 2 Yl Phenol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Reagent in Complex Molecule Synthesis

The unique combination of a reactive phenol (B47542) and a stable, yet convertible, dithiane moiety makes 4-(1,3-dithian-2-yl)phenol a valuable tool for synthetic chemists.

Utility as a Masked Carbonyl Synthon

A cornerstone of dithiane chemistry is its function as a "masked carbonyl" group, a classic example of Umpolung or polarity inversion. wikipedia.orgprinceton.edu Ordinarily, the carbon atom of a carbonyl group is electrophilic. However, when an aldehyde is converted into a 1,3-dithiane (B146892), the corresponding C-2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. youtube.com

This nucleophilic dithiane anion is considered a masked acyl anion. wikipedia.org It can react with a variety of electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds. youtube.com Subsequently, the dithiane group can be hydrolyzed under specific conditions, often using reagents like (bis(trifluoroacetoxy)iodo)benzene or mercuric salts, to regenerate the carbonyl functionality. wikipedia.orgyoutube.comrsc.org This strategy allows this compound to serve as a synthon for 4-hydroxybenzaldehyde (B117250), enabling the synthesis of complex aromatic ketones and other derivatives that would be difficult to access through conventional methods. upenn.edu

Precursor for Diverse Aromatic and Heteroaromatic Scaffolds

Beyond its role as a masked carbonyl, this compound serves as a foundational molecule for building more elaborate chemical structures. Research has demonstrated that various substituted phenols can undergo electrophilic substitution with 2-chloro-1,3-dithiane (B1253039) to produce a library of 2-(1,3-dithian-2-yl)phenol derivatives. mdpi.compsu.edu This one-step reaction introduces a protected formyl group onto the aromatic ring, providing a handle for further synthetic transformations. mdpi.compsu.edu

For instance, propargylic 1,3-dithianes have been shown to undergo base-mediated rearrangement and ring expansion to yield nine-membered S,S-heterocycles. acs.org Furthermore, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have been developed, taking advantage of the acidic C-2 proton to enable the dithiane to act as a transmetalation reagent. acs.orgbrynmawr.edu Such methodologies expand the toolkit for creating complex diaryl structures originating from dithiane precursors.

A study by Stibrányi et al. highlights the synthesis of various phenol derivatives through the reaction of 2-chloro-1,3-dithiane with substituted phenols, showcasing the versatility of this approach. mdpi.compsu.edu

Table 1: Synthesis of 2-(1,3-Dithian-2-yl)phenol Derivatives

| Starting Phenol | Product (Substituent relative to -OH) |

|---|---|

| 2-chlorophenol | 2-(3-Chloro-2-hydroxyphenyl)-1,3-dithiane & 2-(5-Chloro-2-hydroxyphenyl)-1,3-dithiane |

| 2,6-dimethylphenol | 2-(3,5-Dimethyl-2-hydroxyphenyl)-1,3-dithiane & 2-(3,5-Dimethyl-4-hydroxyphenyl)-1,3-dithiane |

| 3-chlorophenol | 2-(2-Chloro-4-hydroxyphenyl)-1,3-dithiane & 2-(4-Chloro-2-hydroxyphenyl)-1,3-dithiane |

| 4-chlorophenol | 2-(5-Chloro-2-hydroxyphenyl)-1,3-dithiane |

| 4-bromophenol | 2-(5-Bromo-2-hydroxyphenyl)-1,3-dithiane |

Integration into Polymer Chemistry and Advanced Materials Fabrication

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers and the modification of surfaces.

Monomeric Unit in Polymerization Reactions

The phenolic hydroxyl group of this compound can act as a nucleophile, enabling its use as a monomer in polymerization reactions. A key example is the synthesis of cyclotriphosphazene-based polymers. mdpi.compsu.edu Hexachlorocyclotriphosphazene, a cyclic inorganic compound, reacts with the sodium salts of phenols or amines to replace its chlorine atoms, leading to stable, uncrosslinked poly(organophosphazenes). acs.org

Specifically, 2-(4-Hydroxyphenyl)-1,3-dithiane (an isomer of the title compound) has been successfully reacted with hexachlorocyclotriphosphazene in the presence of a base to create a new hexasubstituted cyclotriphosphazene. mdpi.compsu.edu In this reaction, six molecules of the phenol derivative displace the six chlorine atoms on the phosphazene ring, forming a star-shaped molecule with a central inorganic core and an organic periphery containing dithiane units. mdpi.compsu.edu This demonstrates the potential to create polymers with a high density of protected carbonyl groups, which could be later functionalized.

Table 2: Polymerization Reaction to Form Hexasubstituted Cyclotriphosphazene

| Monomer | Co-reactant | Product |

|---|---|---|

| 2-(p-hydroxyphenyl)-1,3-dithiane | Hexachlorocyclotriphosphazene | Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene |

Functionalization of Surfaces and Nanomaterials

The chemical properties of this compound make it a candidate for the functionalization of various surfaces and nanomaterials. Phenolic compounds, in general, are known for their ability to form coatings on a wide range of substrates. rsc.orgntu.edu.sgnih.govbohrium.com The hydroxyl group can serve as an anchor point for attachment to surfaces via covalent bonds (e.g., ester or ether linkages) or non-covalent interactions like hydrogen bonding. rsc.org

This surface modification can impart new properties to the material. For example, functionalizing a surface with this compound would introduce a protected aldehyde. This "masked" functional group could then be deprotected in a subsequent step to allow for further, specific chemical reactions on the surface. Additionally, the sulfur atoms in the dithiane ring can exhibit affinity for metal surfaces, such as gold, providing another potential mode of anchoring for the functionalization of metallic nanoparticles or electrodes. ntu.edu.sg

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound is well-suited for participating in such assemblies and in molecular recognition events.

The molecule contains both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the oxygen atom and the two sulfur atoms of the dithiane ring). fu-berlin.dedtic.mil These features allow it to form defined hydrogen-bonded networks in the solid state, contributing to the formation of specific crystal structures and supramolecular assemblies. researchgate.netacs.orgnih.gov

Of particular interest is the molecule's potential to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is a photochemical process where a proton is transferred within the same molecule upon photoexcitation. mdpi.comcyu.fr This phenomenon is common in molecules with a geometrically constrained intramolecular hydrogen bond, such as that between a hydroxyl group and a nearby acceptor. nih.govcyu.fr Theoretical and experimental studies on similar 2-(2-hydroxyphenyl) derivatives show that ESIPT leads to the formation of a transient keto-tautomer, which often has distinct photophysical properties, including a large Stokes shift in its fluorescence emission. mdpi.comfrontiersin.org

This property is highly relevant to molecular recognition, as the ESIPT process can be sensitive to the molecule's environment, including solvent polarity and the presence of specific ions. cyu.fr Derivatives containing the 2-hydroxyphenyl-dithiane motif have been investigated as potential fluorescent sensors, where the binding of an analyte can modulate the ESIPT process and result in a detectable change in fluorescence. bwise.kr This makes such compounds promising candidates for the development of chemosensors and advanced materials with tunable optical properties.

Exploration as a Ligand in Metal Coordination Chemistry

The presence of sulfur and oxygen atoms in dithiane-containing phenol derivatives makes them potential chelating or bridging ligands in coordination chemistry. nih.govorientjchem.orgbhu.ac.in The dithiane ring, in particular, offers sulfur atoms as soft donor sites, while the phenolic oxygen provides a hard donor site, allowing for versatile coordination behavior with a range of metal ions. orientjchem.orgajgreenchem.com

Research has explored derivatives of this compound as ligands for transition metals. For instance, the ligand 2-salicyloylhydrazono-1,3-dithiane (L2), which incorporates the core dithianylphenol structure, has been used to synthesize and characterize novel Cobalt(II) and Cobalt(III) complexes. academie-sciences.fr

In one study, the reaction of L2 with cobalt(II) chloride (CoCl₂) in different solvents yielded distinct coordination complexes. academie-sciences.fr When the reaction was carried out, a mononuclear complex with the formula [Co(L2)₂Cl₂] was formed. academie-sciences.fr The solid-state structure of this complex was determined by single-crystal X-ray diffraction, confirming the coordination of the cobalt center with the ligand. academie-sciences.fr

The crystal structure of the free ligand L2 reveals that the molecule is not planar; the dithiane and phenol rings are rotated relative to each other. academie-sciences.fr This non-planarity is considered a potentially crucial parameter for the stability and physical properties of its resulting metal complexes. academie-sciences.fr

Table 1: Crystallographic Data for Ligand L2 and a Cobalt(II) Complex

| Parameter | Ligand L2 | Complex [Co(L2)₂Cl₂] |

|---|---|---|

| Formula | C₁₁H₁₂N₂O₂S₂ | C₂₃H₂₆Cl₄CoN₄O₄S₄ |

| Formula Weight | 268.35 | 751.45 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 21/c | P 21/c |

| a (Å) | 12.4480(5) | 9.0089(2) |

| b (Å) | 8.3280(4) | 11.2411(4) |

| c (Å) | 12.0840(6) | 15.5647(6) |

| **β (°) ** | 105.880(3) | 105.083(2) |

| **V (ų) ** | 1204.90(10) | 1521.93(9) |

Data sourced from a 2010 study on cobalt complexes. academie-sciences.fr

This ability to form stable complexes highlights the potential of dithianylphenol derivatives as versatile ligands for constructing new coordination compounds with tailored electronic and magnetic properties. orientjchem.orgacademie-sciences.fr The modular nature of the ligand allows for further functionalization to fine-tune the properties of the resulting metal complexes for applications in areas such as catalysis and materials science. orientjchem.org

Investigation of Self-Assembly Processes and Host-Guest Interactions

The distinct functional groups of this compound and its derivatives drive their participation in supramolecular chemistry, particularly in self-assembly and host-guest recognition, often mediated by non-covalent interactions like hydrogen and halogen bonding. iphy.ac.cnsemanticscholar.orgoup.com

The phenolic hydroxyl group is a classic hydrogen bond donor, while the sulfur atoms of the dithiane ring can act as weak hydrogen bond acceptors. nih.gov This is exemplified in the crystal structure of the isomeric 2-(4-hydroxyphenyl)-1,3-dithiane, which forms supramolecular chains through intermolecular phenolic O-H···H hydrogen bonds. nih.gov This contrasts with its ortho and meta isomers, which exhibit O-H···S hydrogen bonding, demonstrating how isomerism can dictate self-assembly pathways. nih.gov

Furthermore, the dithianylphenol framework has been incorporated into more complex chemosensors designed for ion recognition. A fluorescent probe, 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT), was synthesized to feature two distinct reaction sites: a thioacetal group for detecting mercury ions (Hg²⁺) and a benzothiazole (B30560) unit for copper ions (Cu²⁺). researchgate.net This demonstrates the use of the dithiane moiety as a key component in host-guest systems.

In another example, quinoxalinium salts functionalized with a dithianylphenyl group have been explored as chemosensors for anions. researchgate.net These sensors operate through a dual-mode mechanism involving either nucleophilic addition for smaller anions like fluoride (B91410) and acetate (B1210297) or the formation of a host-guest complex for larger anions like ascorbate. researchgate.net The steric hindrance provided by the dithianylphenyl moiety plays a crucial role in this selectivity, preventing larger anions from undergoing nucleophilic attack and favoring complexation instead. researchgate.net This host-guest interaction induces changes in the absorption and fluorescence signals of the sensor molecule, allowing for naked-eye or spectroscopic detection. researchgate.net

Table 2: Interaction Modes of a Dithianylphenol-based Quinoxalinium Sensor with Anions

| Anion | Interaction Type | Observation |

|---|---|---|

| Fluoride (F⁻) | Nucleophilic Addition | De-aromatization of quinoxalinium cation |

| Acetate (AcO⁻) | Nucleophilic Addition | De-aromatization of quinoxalinium cation |

| Ascorbate | Host-Guest Complex | Changes in absorption/fluorescence signals |

Data derived from a study on quinoxaline-based chemosensors. researchgate.net

These examples underscore the utility of the this compound scaffold in constructing sophisticated supramolecular systems. The interplay between its hydrogen bonding capabilities, steric profile, and the reactivity of the dithiane ring allows for the rational design of molecules that can self-assemble into ordered structures or selectively bind to specific guest species. nih.govresearchgate.netresearchgate.net

Explorations of 4 1,3 Dithian 2 Yl Phenol in Chemical Biology and Molecular Interaction Studies

Enzymatic Biotransformations and Substrate Specificity Studies

No studies detailing the enzymatic biotransformation of 4-(1,3-dithian-2-yl)phenol or its specificity as a substrate for any particular enzyme have been identified in the public domain. Research in this area would typically involve incubating the compound with various enzymes or whole-cell systems and analyzing the formation of metabolites. Such studies would elucidate the metabolic pathways and the enzymes responsible for the transformation of the dithiane and phenol (B47542) moieties.

Computational Molecular Docking and Binding Affinity Studies with Biological Macromolecules (e.g., proteins, enzymes, DNA)

There is no available research that has performed computational molecular docking simulations to investigate the binding affinity and interaction of this compound with biological macromolecules like proteins, enzymes, or DNA. This type of research would provide insights into the potential biological targets of the compound and the molecular basis for its activity. Such studies would typically report on binding energies, key interacting amino acid residues or nucleotides, and the types of non-covalent interactions formed.

Design and Application as a Mechanistic Chemical Probe

Information regarding the design and application of this compound as a mechanistic chemical probe is not present in the available scientific literature. The development of a chemical probe involves demonstrating its ability to selectively interact with a specific biological target to elucidate a particular biological process or mechanism. This would require substantial evidence from a range of biochemical and cellular assays, none of which are currently documented for this compound.

Future Research Directions and Emerging Trends for 4 1,3 Dithian 2 Yl Phenol

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of 4-(1,3-dithian-2-yl)phenol and related dithianes traditionally involves the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol (B87085). nih.gov While effective, current research is focused on developing more efficient, selective, and environmentally benign catalytic systems.

Future research is likely to concentrate on several promising areas:

Heterogeneous Catalysts: The use of solid-supported catalysts is a growing trend in green chemistry. For the synthesis of dithianes, catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and tungstophosphoric acid (H3PW12O40) have shown great promise, offering advantages such as solvent-free reaction conditions, ease of separation, and catalyst recyclability. organic-chemistry.orgresearchgate.net Further exploration of other solid acids and supported metal catalysts could lead to even more active and robust systems.

Lewis and Brønsted Acid Catalysis: A variety of Lewis and Brønsted acids have been employed to catalyze thioacetalization. organic-chemistry.org Praseodymium triflate and water-stable Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for this transformation. organic-chemistry.orgsmolecule.com The development of new, highly active, and chemoselective Lewis and Brønsted acid catalysts will continue to be a significant area of investigation.

Photoredox Catalysis: The use of visible-light photoredox catalysis represents a modern and powerful approach in organic synthesis. smolecule.com The application of photoredox conditions to the synthesis of dithianes, potentially using photosensitizers like Eosin Y, could offer mild and efficient reaction pathways. smolecule.com

Transition Metal Catalysis: Transition metal-catalyzed reactions offer a broad scope for the synthesis of complex molecules. Recent developments have shown that nickel-catalyzed cross-coupling reactions can be used for the synthesis of thioethers. uwa.edu.au Investigating transition metal-catalyzed approaches for the direct C-H functionalization of phenols followed by dithianylation could provide novel and atom-economical synthetic routes.

A summary of various catalytic systems used for the synthesis of 1,3-dithianes is presented in the table below.

| Catalyst | Substrate(s) | Key Features |

| Perchloric acid on silica gel (HClO4-SiO2) | Aldehydes, Ketones | Solvent-free, room temperature, reusable. organic-chemistry.org |

| Tungstophosphoric acid (H3PW12O40) | Aldehydes, Ketones, Acetals | Solvent-free, high selectivity, excellent yields. organic-chemistry.orgresearchgate.net |

| Yttrium triflate | Carbonyl compounds | Chemoselective protection of aldehydes. organic-chemistry.org |

| Praseodymium triflate | Aldehydes | Recyclable, chemoselective. organic-chemistry.orgsmolecule.com |

| Brønsted acidic ionic liquids | Aldehydes | Recyclable, good yields. organic-chemistry.orgsmolecule.com |

| Iodine | Aldehydes, Ketones | Mild conditions. organic-chemistry.orgmdpi.com |

| Hafnium trifluoromethanesulfonate (B1224126) | Carbonyl compounds | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org |

| Iron catalyst | Aldehydes | Catalytic dithioacetalization. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The dithiane group in this compound is a versatile functional group, most notably for its ability to undergo umpolung. msuniv.ac.in Deprotonation of the C2-proton of the dithiane ring generates a nucleophilic acyl anion equivalent, a key feature of the Corey-Seebach reaction. nih.gov This allows for the formation of carbon-carbon bonds with various electrophiles. nih.gov

Future research will likely focus on uncovering new reactivity patterns and transformations:

Umpolung Reactivity: While the Corey-Seebach reaction is well-established, there is still scope for exploring new applications of the 2-lithio-1,3-dithiane derived from this compound. nih.govacs.org This includes reactions with novel electrophiles and the development of asymmetric versions of these reactions. The autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes presents an interesting pathway for further investigation. acs.org

C-H Functionalization: The dithiane moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions. uwa.edu.au This strategy allows for the selective introduction of functional groups at positions ortho to the dithiane-substituted carbon on the aromatic ring. Further research in this area could lead to the development of novel transformations and the synthesis of highly substituted phenol (B47542) derivatives.

Electrophilic Cyclizations: The phenol group can participate in electrophilic cyclization reactions. For instance, O-homoallyl hydroxylamine (B1172632) derivatives can undergo electrophilic cyclization to form isoxazolines. researchgate.net Investigating similar intramolecular reactions involving the phenol and a functionalized dithiane side chain could lead to the synthesis of novel heterocyclic scaffolds.

Deprotection and Transformation of the Dithiane: The dithiane group is a protecting group for aldehydes and ketones. organic-chemistry.org Research into new, mild, and selective methods for the deprotection of the dithiane in this compound to reveal the formyl group is ongoing. researchgate.netresearchgate.net This would provide access to 4-hydroxybenzaldehyde (B117250) derivatives, which are valuable building blocks in organic synthesis.

Expansion into Next-Generation Functional Materials and Devices

The unique electronic and structural properties of sulfur-containing compounds make them attractive candidates for the development of advanced functional materials. This compound and its derivatives have the potential to be used in a variety of applications.